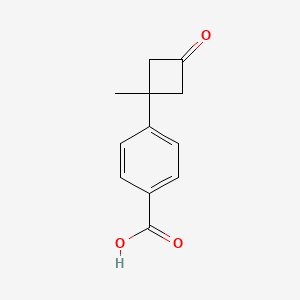

4-(1-Methyl-3-oxocyclobutyl)benzoic acid

Description

Contextual Overview of Cyclobutane-Containing Benzoic Acids

Cyclobutane-containing benzoic acids are a subclass of aromatic carboxylic acids characterized by the presence of a four-membered carbocyclic ring. The cyclobutane (B1203170) unit is notable in organic chemistry for its inherent ring strain, which imparts unique chemical reactivity compared to larger, more stable cycloalkanes. researchgate.net This strain can be harnessed in synthetic chemistry to drive specific reactions, such as ring-opening, which can lead to complex molecular structures. researchgate.net

Significance of the 1-Methyl-3-oxocyclobutyl Moiety in Chemical Synthesis

The specific arrangement of functional groups within the 1-methyl-3-oxocyclobutyl moiety makes it a particularly valuable building block in synthetic organic chemistry. A closely related analogue, 1-Methyl-3-oxocyclobutane-1-carboxylic acid, which shares the core structure, is recognized as a crucial intermediate for constructing complex molecular architectures. smolecule.com

The utility of this moiety stems from its multiple reactive sites. smolecule.com The ketone at the 3-position allows for a wide range of carbonyl chemistry, while the quaternary carbon at the 1-position, substituted with a methyl group, introduces a fixed stereocenter. This combination of features in a compact, rigid structure is highly desirable for the synthesis of pharmaceutical compounds. Research has documented the application of related cyclobutane structures in the preparation of diverse therapeutic agents, including kinase inhibitors and thrombin inhibitors. smolecule.comchemicalbook.com The constrained nature of the cyclobutane ring helps to position appended chemical groups in well-defined three-dimensional space, a key factor in designing molecules that can interact selectively with biological targets.

Current Research Landscape and Academic Challenges Related to the Compound

The synthesis of complex and highly substituted cyclobutanes like 4-(1-Methyl-3-oxocyclobutyl)benzoic acid presents several academic challenges. A primary difficulty is the stereocontrolled synthesis of the cyclobutane ring itself. acs.org Achieving the desired relative and absolute stereochemistry of substituents on the four-membered ring requires sophisticated synthetic strategies. nih.gov

Researchers are actively exploring various methods to construct these strained rings, from traditional photochemical [2+2] cycloadditions to more modern approaches like C–H functionalization. dntb.gov.uaacs.org However, the inherent ring strain that makes cyclobutanes synthetically useful also makes them susceptible to undesired side reactions, such as cleavage under acidic, basic, or thermal conditions. researchgate.net

A significant challenge lies in developing scalable and efficient synthetic routes that can produce these complex molecules in sufficient quantities for further study and application. acs.org Overcoming the limitations of regio- and stereocontrol in cyclobutane synthesis remains a key focus of contemporary research, with the goal of unlocking the full potential of this class of compounds in various scientific disciplines. acs.org

Research Findings Summary

| Area of Focus | Key Findings and Challenges | Relevant Citations |

| General Context | Cyclobutane rings are found in many bioactive natural products and are valued for their unique reactivity stemming from ring strain. | researchgate.netrsc.org |

| Synthetic Utility | The 1-methyl-3-oxocyclobutyl group serves as a versatile and rigid scaffold for building complex pharmaceutical intermediates. | smolecule.comchemicalbook.com |

| Academic Challenges | Major hurdles include achieving stereocontrol, managing ring strain to prevent unwanted side reactions, and developing scalable synthetic pathways. | researchgate.netacs.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

4-(1-methyl-3-oxocyclobutyl)benzoic acid |

InChI |

InChI=1S/C12H12O3/c1-12(6-10(13)7-12)9-4-2-8(3-5-9)11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |

InChI Key |

SGSPTYMWAPRSLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4 1 Methyl 3 Oxocyclobutyl Benzoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes nucleophilic acyl substitution. libretexts.org The reactivity of the carbonyl carbon is somewhat moderated by resonance stabilization from the adjacent hydroxyl group and the aromatic ring. However, it remains susceptible to attack by a variety of nucleophiles, leading to the formation of esters, amides, and other derivatives. The hydroxyl portion of the carboxyl group is a poor leaving group, often necessitating acid catalysis or conversion to a more reactive intermediate to facilitate substitution. libretexts.org

Esterification Mechanisms and Kinetics

The conversion of 4-(1-Methyl-3-oxocyclobutyl)benzoic acid to its corresponding esters is a cornerstone of its synthetic utility. This transformation, known as esterification, typically proceeds via a nucleophilic acyl substitution mechanism.

The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. dnu.dp.ua The mechanism involves several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. byjus.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts the hydroxyl group into a better leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. byjus.com

The kinetics of esterification for substituted benzoic acids are influenced by both electronic and steric effects. For benzoic acid itself, the reaction with 1-butyl alcohol has a forward activation energy of 58.40 kJ∙mol⁻¹ and a reverse activation energy of 57.70 kJ∙mol⁻¹. dnu.dp.uaresearchgate.net The presence of substituents on the benzene (B151609) ring can alter the reaction rate. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon and accelerate the reaction, while electron-donating groups have the opposite effect. ijstr.org The bulky cyclobutyl group on this compound may exert some steric hindrance, but its electronic effect, being para to the carboxyl group, is the more dominant factor influencing reaction kinetics.

| Carboxylic Acid | Alcohol | Catalyst | Forward Activation Energy (kJ∙mol⁻¹) | Reverse Activation Energy (kJ∙mol⁻¹) |

|---|---|---|---|---|

| Benzoic Acid | 1-Butanol | p-Toluenesulfonic acid | 58.40 | 57.70 |

| Kinetic studies show the reaction is first order with respect to the carboxylic acid. The overall rate is influenced by catalyst concentration and temperature. dnu.dp.uaresearchgate.net |

Amide Bond Formation Pathways

The synthesis of amides from this compound requires the coupling of the carboxylic acid with an amine. Direct reaction is generally inefficient as amines are basic and will deprotonate the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. researchgate.net Therefore, the carboxylic acid must first be "activated."

Common pathways for amide bond formation include:

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com The acyl chloride then readily reacts with an amine to form the amide.

Use of Coupling Reagents: A wide variety of coupling reagents are used to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxyl group in situ. Popular examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble variants like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to prevent side reactions and racemization. libretexts.org

Enzymatic Synthesis: Biocatalytic methods using enzymes such as amide bond synthetases (ABSs) or ligases offer a green alternative for amide synthesis. rsc.org These enzymes often use ATP to activate the carboxylic acid, forming a reactive acyl-adenylate or acyl-phosphate intermediate that then reacts with the amine. nih.gov

The mechanism with a coupling agent like DCC involves the formation of a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then susceptible to nucleophilic attack by the amine, which displaces the dicyclohexylurea (DCU) leaving group to form the stable amide bond. libretexts.org

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate. |

| Phosphonium Salts | BOP, PyBOP | Forms an active oxyphosphonium ester. |

| Uronium/Guanidinium Salts | HBTU, HATU | Forms an active O-acylisourea ester. |

Nucleophilic Acyl Substitution Dynamics at the Carboxyl Group

Nucleophilic acyl substitution is the fundamental reaction class for the carboxylic acid functionality. khanacademy.org The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. khanacademy.org This intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group. masterorganicchemistry.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows a general trend based on the leaving group's ability. libretexts.org A better leaving group is a weaker base. byjus.comAcyl Halide > Anhydride > Thioester > Ester > Amide > Carboxylate

Carboxylic acids themselves are less reactive than esters because the hydroxide (B78521) ion (OH⁻) is a stronger base and thus a poorer leaving group than an alkoxide ion (RO⁻). libretexts.org Reactions are therefore often catalyzed by acid, which protonates the carbonyl to make it more electrophilic, or by converting the -OH into a better leaving group. libretexts.org For the reaction to be favorable, the incoming nucleophile must generally be a stronger base than the leaving group. masterorganicchemistry.com

Reactivity of the Cyclobutanone (B123998) Moiety

The cyclobutanone ring in this compound is characterized by significant ring strain, which profoundly influences its reactivity. researchgate.net This strain, arising from deviated bond angles (ideally 109.5° for sp³ carbons and 120° for the sp² carbonyl carbon, but constrained by the ring structure), makes the ring susceptible to reactions that can alleviate this strain. pharmaguideline.com

Nucleophilic Additions and Substitutions on the Ketone

The carbonyl group of the cyclobutanone is an electrophilic site, readily attacked by nucleophiles. These reactions are analogous to those of acyclic ketones but can be influenced by the ring's unique geometry and strain. Common nucleophilic additions include:

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: Carbon nucleophiles from organometallic reagents add to the carbonyl carbon to form tertiary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide converts the carbonyl group into a carbon-carbon double bond (an alkene).

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt yields a cyanohydrin.

The rate of nucleophilic attack on cyclobutanone is often faster than on less strained ketones like cyclohexanone. This is attributed to the change in hybridization at the carbonyl carbon from sp² to sp³, which helps to slightly relieve the ring's torsional strain.

Rearrangement Reactions Involving the Cyclobutane (B1203170) Ring System

The inherent strain in the cyclobutane ring makes it prone to rearrangement reactions, particularly those that lead to the formation of more stable five- or six-membered rings. chemistrysteps.com These reactions are often initiated by the formation of a reactive intermediate, such as a carbocation or a radical, adjacent to the ring.

Key rearrangement pathways include:

Pinacol-type Rearrangements: If a vicinal diol is formed from the cyclobutanone (e.g., via reduction followed by dihydroxylation of an adjacent double bond), acid-catalyzed rearrangement can lead to ring expansion, forming a cyclopentanone. organic-chemistry.org

Ring Expansion via Carbocation: Formation of a carbocation on a carbon atom attached to the cyclobutane ring can trigger a 1,2-alkyl shift, where one of the ring bonds migrates to the carbocation center. This expands the four-membered ring into a five-membered one, which is thermodynamically more stable due to lower ring strain. chemistrysteps.comugent.be

Favorskii Rearrangement: In the presence of a base, α-halocyclobutanones can undergo the Favorskii rearrangement to yield cyclopropanecarboxylic acid derivatives.

Photochemical Rearrangements: Upon UV irradiation, cyclobutanones can undergo various photochemical reactions, including decarbonylation (loss of CO) or ring expansion.

The propensity for these rearrangements underscores the synthetic versatility of the cyclobutanone moiety, allowing it to serve as a precursor to more complex cyclic systems. researchgate.net

Enolate Chemistry and Alpha-Functionalization of the Ketone

The ketone moiety of this compound is a key site for chemical modification through the formation of an enolate intermediate. Enolates are powerful nucleophiles that can react with a variety of electrophiles, allowing for the introduction of new functional groups at the alpha-position (the carbon atom adjacent to the carbonyl group). masterorganicchemistry.comresearchgate.net The formation of an enolate from the cyclobutanone ring can be achieved by treatment with a suitable base. The choice of base and reaction conditions can influence the regioselectivity of enolate formation, although in this symmetrical ketone, deprotonation can occur at either C2 or C4.

The reactivity of the enolate allows for a range of alpha-functionalization reactions. For instance, alkylation can be achieved by reacting the enolate with an alkyl halide. masterorganicchemistry.com Halogenation at the alpha-position can be accomplished using electrophilic halogen sources. Furthermore, reactions with aldehydes or other ketones can lead to aldol (B89426) addition products. The stereochemical outcome of these reactions is of significant interest, and methods for enantioselective α-functionalization of cyclic ketones have been developed. springernature.com These methods often employ chiral catalysts or auxiliaries to control the facial selectivity of the electrophilic attack on the enolate. mdpi.com

Recent advances in catalysis have provided novel strategies for the alpha-functionalization of cyclobutyl ketones. For example, palladium(II)-catalyzed enantioselective C(sp³)-H arylation of cyclobutyl ketones has been demonstrated using a chiral transient directing group. nih.gov Another approach involves SOMO (Singly Occupied Molecular Orbital) catalysis for the enantioselective α-allylation of cyclic ketones. mdpi.com

Table 1: Examples of Alpha-Functionalization Reactions of Cyclobutanones

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | α-Alkyl Cyclobutanone |

| Halogenation | Base, Halogen Source (e.g., Br₂) | α-Halo Cyclobutanone |

| Aldol Addition | Base, Aldehyde/Ketone (R₂C=O) | α-(β-Hydroxyalkyl) Cyclobutanone |

| Arylation | Pd(II) catalyst, Chiral directing group, Aryl iodide | α-Aryl Cyclobutanone |

Reactions of the Aromatic Ring System

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents on the benzene ring: the carboxylic acid group (-COOH) and the 1-methyl-3-oxocyclobutyl group.

The carboxylic acid group is a deactivating, meta-directing group. youtube.comquora.com The electron-withdrawing nature of the carbonyl group and the hydroxyl group of the carboxylic acid reduces the electron density of the aromatic ring, making it less reactive towards electrophiles compared to benzene. labxchange.org This deactivation is most pronounced at the ortho and para positions due to resonance effects, which place a partial positive charge on these carbons. Consequently, electrophilic attack is directed to the meta position (C3 and C5 relative to the carboxyl group). reddit.comphysicsandmathstutor.com

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(1-Methyl-3-oxocyclobutyl)-3-nitrobenzoic acid |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(1-methyl-3-oxocyclobutyl)benzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 4-(1-Methyl-3-oxocyclobutyl)-3-sulfobenzoic acid |

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core

The aromatic C-H bonds and the carboxylic acid group of this compound offer opportunities for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Transition metal catalysis has become a powerful tool for the functionalization of benzoic acid derivatives. nih.gov

For instance, palladium-catalyzed reactions can be employed for the direct arylation or olefination of the aromatic ring. dntb.gov.ua While the carboxylic acid group can direct ortho-C-H functionalization, recent methodologies have also enabled meta-C-H functionalization. dntb.gov.ua Furthermore, the carboxylic acid itself can be used as a coupling partner in decarboxylative cross-coupling reactions. researchgate.net Nickel-catalyzed reductive cross-coupling reactions of carboxylic acids with various partners have also been developed. researchgate.net These methods provide versatile routes to modify the aromatic core of the molecule, allowing for the synthesis of a wide range of derivatives.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst/Reagents | Potential Product |

|---|---|---|

| C-H Arylation | Pd(II) catalyst, Aryl halide | Aryl-substituted derivative |

| C-H Olefination | Pd(II) catalyst, Olefin | Olefin-substituted derivative |

| Decarboxylative Coupling | Pd or Ni catalyst, Coupling partner | Biaryl or other coupled product |

Thermolysis and Degradation Pathways of the Compound

The thermal stability and degradation pathways of this compound are influenced by the properties of both the cyclobutane ring and the benzoic acid moiety. Cyclobutane and its derivatives are known to undergo thermal ring-opening reactions to form two ethylene (B1197577) molecules or substituted alkenes. thieme-connect.deacs.orgorganicreactions.orgacs.org The presence of substituents can affect the temperature and mechanism of this process. thieme-connect.de While cyclobutanes are generally stable at room temperature, they can undergo ring cleavage under thermolytic conditions. researchgate.net

The benzoic acid portion of the molecule can also undergo degradation at elevated temperatures. A common degradation pathway for benzoic acid and its derivatives is decarboxylation, leading to the formation of benzene or substituted benzenes. nih.govresearchgate.net The stability of benzoic acid derivatives to decarboxylation can be influenced by the nature and position of other substituents on the aromatic ring. nih.govresearchgate.net Additionally, under certain conditions, other degradation pathways for benzoic acid derivatives have been observed, which may involve reactions with other components in a mixture. researchgate.netscience.govethz.ch

Therefore, the thermolysis of this compound could potentially proceed through several pathways, including the cleavage of the cyclobutane ring, decarboxylation of the benzoic acid moiety, or a combination of these and other degradation processes. The specific products would depend on the reaction conditions, such as temperature and the presence of other reagents or catalysts.

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

The study of reaction mechanisms for this compound can be approached using a combination of kinetic and spectroscopic techniques. These methods provide valuable insights into the rates of reaction, the identities of intermediates, and the nature of transition states. libretexts.org

Kinetic studies are particularly useful for understanding the keto-enol tautomerism of the cyclobutanone ring. acs.orgresearchgate.net The rate of enolization can be measured under various conditions (e.g., different pH, temperature, and solvent) to determine the reaction order and activation parameters. muni.czresearchgate.net Flash photolysis is a powerful technique for generating transient enol species and studying their ketonization kinetics. researchgate.netmuni.cz

Spectroscopic probes are instrumental in monitoring the progress of reactions and identifying intermediates. nih.govbenthamdirect.comresearchgate.net For instance, FT-IR spectroscopy can be used to follow the disappearance of the ketone carbonyl stretch and the appearance of new functional groups during alpha-functionalization reactions. jascoinc.com NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products. For reactions involving changes in the aromatic system, UV-Vis spectroscopy can be employed to monitor changes in the electronic structure of the molecule.

Table 4: Application of Probes in Mechanistic Studies

| Technique | Application | Information Obtained |

|---|---|---|

| Kinetic Studies (e.g., stopped-flow, flash photolysis) | Investigation of enolate formation and ketonization | Reaction rates, rate constants, activation parameters |

| FT-IR Spectroscopy | Monitoring of functional group transformations | Identification of reactants, intermediates, and products |

| NMR Spectroscopy | Structural elucidation | Detailed structural information, stereochemistry |

Advanced Spectroscopic and Structural Elucidation of 4 1 Methyl 3 Oxocyclobutyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-(1-methyl-3-oxocyclobutyl)benzoic acid in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity of every atom can be established.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclobutyl methylene protons, and the methyl protons. The para-substituted aromatic ring will typically display a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.5 ppm) orgchemboulder.comyoutube.com. The four methylene protons on the cyclobutyl ring are diastereotopic and would be expected to produce complex multiplets. The methyl group, being attached to a quaternary carbon, should appear as a sharp singlet. The acidic proton of the carboxylic acid group would present as a broad singlet at a downfield chemical shift (δ 10-13 ppm), the exact position and broadness of which can be influenced by solvent and concentration rsc.orgrsc.org.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon environment. Key expected signals include the carbonyl carbon of the carboxylic acid (~170-175 ppm), the ketone carbonyl on the cyclobutyl ring (>200 ppm), four distinct aromatic carbons, the quaternary carbon of the cyclobutyl ring, the two cyclobutyl methylene carbons, and the methyl carbon researchgate.netdocbrown.info.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | ~12.5 | br s | N/A |

| Ar-H (ortho to -COOH) | ~8.10 | d | ~8.5 |

| Ar-H (meta to -COOH) | ~7.50 | d | ~8.5 |

| -CH₂- (cyclobutyl) | ~3.2 - 3.5 | m | - |

| -CH₃ | ~1.60 | s | N/A |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ketone) | ~208 |

| C=O (acid) | ~172 |

| Ar-C (quaternary, attached to cyclobutyl) | ~150 |

| Ar-CH (ortho to -COOH) | ~130 |

| Ar-C (quaternary, attached to -COOH) | ~128 |

| Ar-CH (meta to -COOH) | ~126 |

| -CH₂- (cyclobutyl) | ~50 |

| -C- (quaternary, cyclobutyl) | ~45 |

| -CH₃ | ~25 |

Note: The data presented are hypothetical and based on typical chemical shift values for similar functional groups and structural motifs.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. It would clearly show the coupling between the ortho and meta protons on the aromatic ring. Crucially, it would also help delineate the complex coupling network among the four diastereotopic methylene protons of the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the chemical shifts of the aromatic CH carbons and the cyclobutyl methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into stereochemistry and conformation. For this molecule, NOESY could reveal through-space interactions between the methyl group protons and the protons on the ortho positions of the benzoic acid ring, helping to define the preferred orientation of the cyclobutyl group relative to the aromatic ring.

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve torsional strain spectrabase.com. This puckering is a dynamic process. Variable-temperature (VT) NMR studies can provide insight into the energetics of this ring-flipping. By monitoring changes in chemical shifts and line shapes as the temperature is lowered, it may be possible to slow this conformational exchange on the NMR timescale and observe distinct signals for the different conformers, allowing for the determination of the activation energy of the process.

Analysis of vicinal proton-proton coupling constants (³JHH) within the cyclobutyl ring can also provide conformational information. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of these values can help in determining the degree of puckering and the preferred conformation of the four-membered ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of key functional groups.

The spectra of this compound would be dominated by vibrations from the carboxylic acid, the ketone, the aromatic ring, and the aliphatic ring system.

Carboxylic Acid Group: The most prominent feature in the FT-IR spectrum is expected to be a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer common in solid-state carboxylic acids docbrown.inforesearchgate.net. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1680-1710 cm⁻¹ docbrown.info. A C-O stretching vibration is also expected between 1210 and 1320 cm⁻¹ docbrown.info.

Ketone Group: The C=O stretch of the cyclobutanone (B123998) is anticipated to appear at a higher frequency than that of a typical acyclic ketone, likely in the range of 1775-1790 cm⁻¹, due to the ring strain.

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹) docbrown.info. Several C=C in-ring stretching vibrations would produce bands of variable intensity in the 1400-1625 cm⁻¹ region orgchemboulder.com.

Aliphatic Groups: The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid (dimer) | 2500-3300 | Strong, very broad |

| C-H stretch | Aromatic | 3030-3100 | Medium |

| C-H stretch | Aliphatic (CH₃, CH₂) | 2850-3000 | Medium |

| C=O stretch | Cyclobutanone | ~1780 | Strong |

| C=O stretch | Carboxylic Acid (dimer) | ~1690 | Strong |

| C=C stretch | Aromatic Ring | 1610, 1580, 1500 | Medium-Strong |

| C-O stretch | Carboxylic Acid | 1210-1320 | Strong |

Note: The data presented are hypothetical and based on typical vibrational frequencies for the respective functional groups.

In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups ias.ac.in. This intermolecular interaction is the primary reason for the significant broadening and red-shifting of the O-H stretching band and the lowering of the C=O stretching frequency compared to the monomeric form researchgate.net. The precise frequencies and shapes of these bands in both FT-IR and Raman spectra can provide detailed information about the strength and geometry of the hydrogen bonding network within the crystal lattice. Comparing the solid-state spectrum to a spectrum measured in a dilute non-polar solvent, where the monomeric form would predominate, can quantify the effect of this hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound (C₁₂H₁₂O₃), the calculated exact mass of the molecular ion [M]⁺˙ is 204.07864 Da. An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

In addition to precise mass measurement, the fragmentation pattern observed in the mass spectrum provides structural information. Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation, helping to confirm the different structural units of the molecule.

Plausible Fragmentation Pathways:

Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of •OH, leading to an acylium ion [M-OH]⁺.

Loss of Carboxyl Group: Cleavage of the bond between the aromatic ring and the carboxyl group could lead to the loss of •COOH or the formation of a [M-COOH]⁺ ion.

Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone in the cyclobutyl ring is a likely pathway.

Retro [2+2] Cycloaddition: Cyclobutanones can undergo characteristic ring-opening fragmentations.

Table of Predicted HRMS Fragments

| Fragment Ion Formula | Proposed Structure | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₂H₁₂O₃]⁺˙ | Molecular Ion | 204.0786 |

| [C₁₂H₁₁O₂]⁺ | [M - OH]⁺ | 187.0759 |

| [C₁₁H₁₁O]⁺ | [M - COOH]⁺ | 159.0810 |

| [C₈H₇O₂]⁺ | Loss of C₄H₅ fragment from cyclobutyl ring | 135.0446 |

| [C₇H₅O]⁺ | Benzoyl cation (from more complex rearrangement) | 105.0340 |

Note: The data presented are hypothetical and based on established fragmentation principles for similar structures.

X-ray Crystallography for Solid-State Structure Determination

Geometric Parameters and Torsional Angles

| Parameter | Expected Range/Value | Significance |

| C-C bond lengths (aromatic) | ~1.39 Å | Indicates aromaticity of the benzene (B151609) ring. |

| C-C bond lengths (cyclobutyl) | ~1.54 Å | Reflects the single bond character within the strained ring. |

| C=O bond length (keto) | ~1.21 Å | Characteristic of a ketone functional group. |

| C=O bond length (carboxyl) | ~1.23 Å | Typical for a carboxylic acid. |

| O-H bond length (carboxyl) | ~0.97 Å | Standard for a hydroxyl group in a carboxylic acid. |

| Torsional Angle (Ring-COOH) | Variable | Defines the rotational orientation of the carboxyl group relative to the phenyl ring. |

| Torsional Angle (Phenyl-Cyclobutyl) | Variable | Describes the twist between the two main structural fragments. |

This table represents expected values based on related structures, as specific data for this compound is not available.

Electronic Spectroscopy (UV-Vis) and Chiroptical Techniques

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. For benzoic acid and its derivatives, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* transitions within the benzene ring. The absorption maxima for benzoic acid itself are observed around 194 nm, 230 nm, and 274 nm sielc.com. The substitution on the phenyl ring can cause shifts in the position and intensity of these absorption bands.

The presence of the 1-methyl-3-oxocyclobutyl group on the benzoic acid scaffold would likely influence the electronic spectrum. The carbonyl group within the cyclobutyl ring has its own n → π* and π → π* transitions, which might overlap with or perturb the transitions of the benzoic acid chromophore. A theoretical approach using Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict the electronic absorption spectra and assign the observed transitions researchgate.net.

Given that this compound contains a chiral center at the C1 position of the cyclobutyl ring, chiroptical techniques such as circular dichroism (CD) spectroscopy would be applicable if the compound is resolved into its individual enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light and can provide information about the absolute configuration and conformational preferences of chiral molecules in solution.

| Spectroscopic Technique | Expected Wavelength Range (nm) | Type of Transition | Information Gained |

| UV-Vis Spectroscopy | 200 - 400 | π → π* (aromatic), n → π* (carbonyl) | Electronic structure, conjugation effects. |

| Circular Dichroism | 200 - 400 | Differential absorption by enantiomers | Absolute configuration, conformational analysis. |

This table represents expected spectroscopic features based on the structure of this compound and data for related compounds.

Computational and Theoretical Chemistry Studies of 4 1 Methyl 3 Oxocyclobutyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structurenih.govresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. vjst.vn By modeling the electron density, DFT calculations can accurately predict a wide range of molecular properties. dergipark.org.tr For 4-(1-methyl-3-oxocyclobutyl)benzoic acid, DFT methods, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its fundamental electronic characteristics and geometry. scirp.orgresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. For a molecule like this compound, this involves exploring various possible conformations. Key conformational variables include the orientation of the carboxylic acid group relative to the benzene (B151609) ring (often described as cis or trans conformers) and the puckering of the cyclobutyl ring.

DFT calculations would be performed to optimize the geometry of each possible conformer. The total electronic energy calculated for each optimized structure allows for the determination of their relative stabilities. The conformer with the lowest energy is the most stable and represents the molecule's preferred ground state geometry. The energy difference between conformers provides insight into the flexibility of the molecule and the energy barriers for conversion between different shapes. For instance, studies on similar benzoic acid derivatives have shown that one conformer is typically more stable than others due to factors like intramolecular hydrogen bonding or steric hindrance. scirp.org

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Description | Relative Energy (kcal/mol) |

| Conf-1 | Carboxylic acid cis, Ring-pucker A | 0.00 (Most Stable) |

| Conf-2 | Carboxylic acid trans, Ring-pucker A | +1.25 |

| Conf-3 | Carboxylic acid cis, Ring-pucker B | +2.10 |

| Conf-4 | Carboxylic acid trans, Ring-pucker B | +3.50 |

Note: Data is illustrative and based on typical computational results for similar molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. actascientific.comresearchgate.net

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and easily polarizable. nih.gov From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.govresearchgate.net These indices provide a quantitative measure of the molecule's reactivity profile.

Table 2: Calculated FMO Energies and Chemical Reactivity Indices for this compound

| Parameter | Formula | Value (eV) |

| E(HOMO) | - | -6.95 |

| E(LUMO) | - | -1.75 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.20 |

| Ionization Potential (I) | -E(HOMO) | 6.95 |

| Electron Affinity (A) | -E(LUMO) | 1.75 |

| Electronegativity (χ) | (I + A) / 2 | 4.35 |

| Chemical Hardness (η) | (I - A) / 2 | 2.60 |

| Chemical Softness (S) | 1 / (2η) | 0.19 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.64 |

Note: Data is illustrative and derived from DFT calculations on related benzoic acid compounds. actascientific.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Predictionresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP is color-coded, with red typically indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack. Blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show a high negative potential (red) around the oxygen atoms of the carboxylic acid and the cyclobutanone (B123998) carbonyl group, identifying them as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), marking it as a key site for nucleophilic attack and hydrogen bonding. rasayanjournal.co.in

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)researchgate.net

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. researchgate.net These theoretical frequencies, when properly scaled to account for anharmonicity and other systematic errors, can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. scirp.orgnih.gov This comparison helps in the definitive assignment of spectral bands to specific molecular motions, such as C=O stretching in the carboxyl and ketone groups, O-H stretching, and aromatic C-H bending. rasayanjournal.co.in

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govnih.gov Theoretical chemical shifts are calculated relative to a standard reference, such as Tetramethylsilane (TMS). docbrown.info Comparing the predicted shifts with experimental data helps confirm the molecular structure and assign specific resonances to individual protons and carbon atoms within the this compound structure.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3050 | 3300-2500 |

| C-H Stretch (Aromatic) | 3085 | 3100-3000 |

| C-H Stretch (Aliphatic) | 2960 | 3000-2850 |

| C=O Stretch (Carboxylic Acid) | 1705 | 1725-1700 |

| C=O Stretch (Cyclobutanone) | 1780 | 1785-1780 |

| C=C Stretch (Aromatic) | 1600, 1485 | 1600, 1475 |

Note: Predicted values are hypothetical examples based on DFT calculations for similar structures. rasayanjournal.co.inscirp.org

Conformational Analysis and Potential Energy Surface Mapping

While geometry optimization identifies stable low-energy conformers, a more comprehensive understanding of molecular flexibility is gained through potential energy surface (PES) mapping. A PES scan involves systematically varying specific dihedral angles (torsion angles) of the molecule and calculating the potential energy at each step.

For this compound, key dihedral angles to scan would include the bond connecting the cyclobutyl ring to the phenyl group and the C-C bond of the carboxylic acid group. The resulting PES map reveals the energy barriers between different conformers and identifies the transition states that connect them. This analysis provides a detailed picture of the molecule's dynamic behavior and the likelihood of it adopting different shapes at a given temperature. researchgate.net

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculationsresearchgate.net

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. researchgate.net Computational chemistry can predict a molecule's NLO response by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value indicates a strong NLO response. scirp.org

Table 4: Calculated NLO Properties for this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25.0 x 10⁻²⁴ esu |

| Total First Hyperpolarizability (β_tot) | 18.5 x 10⁻³⁰ esu |

Note: Data is illustrative and based on typical computational results for organic molecules with potential NLO properties. researchgate.net

Reaction Pathway Exploration and Transition State Analysis

A comprehensive search of scientific literature and chemical databases was conducted to identify computational and theoretical studies on the reaction pathway exploration and transition state analysis of this compound. This investigation aimed to uncover detailed research findings, including data on reaction mechanisms, energy profiles, and the structures of transition states involving this specific compound.

Despite a thorough search, no dedicated computational studies detailing the reaction pathways or transition state analyses for this compound could be located in the available scientific literature. While computational chemistry is a powerful tool for elucidating reaction mechanisms, it appears that research focusing on this particular molecule's reactivity from a theoretical standpoint has not been published or is not publicly accessible.

Consequently, it is not possible to provide specific data tables or detailed research findings regarding the exploration of reaction pathways and the analysis of transition states for this compound at this time. Further research in the field of computational and theoretical chemistry would be necessary to generate such insights.

Derivatization Strategies for Analytical and Research Applications of 4 1 Methyl 3 Oxocyclobutyl Benzoic Acid

Esterification for Chromatographic Analysis Enhancement

The presence of the carboxylic acid group makes 4-(1-Methyl-3-oxocyclobutyl)benzoic acid non-volatile and prone to adsorption on GC columns, leading to poor peak shape and low sensitivity. gcms.cz Esterification, the conversion of the carboxylic acid to an ester, is a primary strategy to mitigate these issues by replacing the active polar hydrogen, thereby increasing volatility and thermal stability. gcms.czresearchgate.net

Methylation: This is a widely used method for preparing fatty acid methyl esters (FAMEs) and other carboxylic acid derivatives for GC-MS. colostate.edu For this compound, methylation would convert the carboxyl group to a methyl ester. Common reagents include diazomethane, which reacts quickly and produces minimal by-products, but is highly toxic and explosive. nih.govcolostate.edu Safer alternatives are widely employed, such as boron trifluoride in methanol (B129727) (BF3/Methanol) or acidic methanol solutions prepared with HCl or sulfuric acid. researchgate.netjfda-online.comresearchgate.net These methods typically involve heating the sample with the reagent to drive the reaction to completion. researchgate.netresearchgate.net

Butylation: For more volatile, smaller carboxylic acids, methylation can sometimes result in derivatives that co-elute with the solvent peak in the chromatogram. nih.gov While this compound is a relatively large molecule where this is less of a concern, butylation serves as a viable alternative. This process, using reagents like BF3 in n-butanol, creates a larger, less volatile butyl ester. researchgate.netjfda-online.com The increased chain length of the alkyl group can improve chromatographic separation from other low-molecular-weight components in a sample matrix. nih.gov

| Reagent | Target Group | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| BF3/Methanol (14%) | Carboxylic Acids | Heat at 60-100°C for 5-15 min | Effective, commercially available | Requires heating, potential for artifacts |

| HCl in Methanol | Carboxylic Acids | Reflux for 1-4 hours | Inexpensive, effective for FAMEs | Long reaction times, harsh conditions researchgate.net |

| BF3/n-Butanol | Carboxylic Acids | Heat at 90-100°C for 10-45 min | Produces less volatile esters, improves resolution for small acids nih.gov | Requires heating, longer reaction times than methylation |

| Diazomethane | Carboxylic Acids | Room temperature, immediate reaction | Fast, high yield, minimal by-products nih.govcolostate.edu | Highly toxic, explosive, carcinogenic nih.govcolostate.edu |

Trimethylsilylation (TMS) is one of the most common derivatization techniques in GC-MS for compounds containing active hydrogen atoms, such as those in carboxyl, hydroxyl, or amine groups. gcms.czyoutube.com The reaction involves replacing the active hydrogen with a nonpolar trimethylsilyl (B98337) group, -Si(CH3)3. gcms.cznih.gov This modification significantly reduces the polarity and hydrogen-bonding capacity of the this compound molecule, leading to a marked increase in its volatility and thermal stability. nih.gov

The resulting TMS ester of this compound is amenable to GC analysis, producing sharper, more symmetrical peaks and improved sensitivity. sigmaaldrich.com A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most powerful and widely used. nih.govnih.gov These reagents are often used with a catalyst like trimethylchlorosilane (TMCS) to increase their reactivity. researchgate.netsigmaaldrich.com The reaction is typically fast and can often be performed at room temperature or with gentle heating. sigmaaldrich.com It is critical to perform the reaction under anhydrous conditions, as silylating reagents and their derivatives are susceptible to hydrolysis. youtube.comresearchgate.net

| Reagent Abbreviation | Full Name | Key Characteristics |

|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Highly reactive, volatile by-products, commonly used for a wide range of compounds. nih.gov |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | The most volatile TMS-amide available; its by-products are also highly volatile, minimizing chromatographic interference. youtube.comnih.gov |

| TMCS | Trimethylchlorosilane | Often used as a catalyst (e.g., in a mixture with BSTFA) to increase the donor potential of the primary reagent. researchgate.net |

| TMSCN | Trimethylsilyl cyanide | A powerful reagent reported to yield higher peak intensities for many metabolites compared to MSTFA. nih.gov |

Derivatization for Enhanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Detection

While derivatization is not always necessary for LC-MS, it can significantly improve analytical performance. Carboxylic acids like this compound typically ionize well in negative electrospray ionization (ESI) mode. However, derivatization can be employed to improve ionization efficiency (especially in positive mode), enhance chromatographic retention on reverse-phase columns, and improve the resolution of structurally similar analogs. researchgate.netmeliomics.com

One major challenge in LC-MS is the weak ionization of certain analytes. researchgate.net Derivatization can introduce a functional group that is more easily ionized, thereby boosting the MS signal. For carboxylic acids, this often involves "charge-switching" derivatization, where the native molecule that prefers negative ion mode is converted into a derivative that is highly responsive in the more stable and often more sensitive positive ion mode. mdpi.com This is typically achieved by coupling the carboxylic acid with a reagent containing a permanently charged group or a moiety that is easily protonated, such as a tertiary or quaternary amine. unl.edunih.gov

For example, tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) reagents react with carboxylic acids to form derivatives with a permanent positive charge, significantly enhancing detection in positive ESI-MS/MS. researchgate.net Another strategy involves using reagents like 4-bromo-N-methylbenzylamine, which not only facilitates positive ionization but also introduces a bromine atom, creating a characteristic isotopic pattern that aids in identification. nih.govresearchgate.net

| Reagent | Reaction Principle | Benefit for Detection |

|---|---|---|

| Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) propylamine | Amide bond formation with the carboxyl group. | Introduces a permanent positive charge, significantly increasing sensitivity in positive ion mode. researchgate.net |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Amide bond formation. | Charge-switch derivatization; contains a pyridine (B92270) moiety that is easily protonated. mdpi.com |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Amide bond formation. | Facilitates positive ESI detection and introduces a bromine isotope pattern for easier identification. nih.govresearchgate.net |

| 3-(Chlorosulfonyl)benzoic acid | Reaction with hydroxyl groups, but illustrates charge-switch to negative mode. | Demonstrates the principle of adding a highly ionizable group (sulfonic acid) to enhance signal. nih.gov |

In research and metabolism studies, it is often necessary to separate this compound from its structurally similar analogs, such as isomers or metabolites. Poor chromatographic resolution can be a significant issue, especially for polar compounds that have weak retention on standard reverse-phase (C18) columns. unl.edu

Derivatization can improve chromatographic separation by altering the polarity of the analytes. By converting the polar carboxylic acid group into a less polar ester or amide, the retention time on a reverse-phase column can be increased, moving the peak away from the solvent front and other early-eluting interferences. meliomics.comresearchgate.net This shift in retention can enhance the resolution between the target analyte and its closely related analogs.

Beyond derivatization, chromatographic resolution can be optimized by adjusting mobile phase composition. The use of ion-pairing agents or additives like formic acid, trifluoroacetic acid, or methanesulfonic acid can improve peak shape and influence selectivity between anionic compounds. nih.govnih.govresearchgate.net Furthermore, employing different stationary phases, such as those with alternative selectivities (e.g., phenyl-hexyl or pentafluorophenyl), can provide the necessary resolution for challenging separations of isomers.

Introduction of Tagging Groups for Advanced Spectroscopic or Chromatographic Detection Methods

Tagging involves derivatizing an analyte with a molecule that has strong spectroscopic properties, such as high UV absorbance or fluorescence. This strategy is employed to enhance detection sensitivity and selectivity, particularly when using detectors other than a mass spectrometer, like UV-Vis or fluorescence detectors. nih.gov

For this compound, the carboxylic acid group is the primary site for introducing such tags. thermofisher.com

Fluorescent Tagging: Reagents like 1-pyrenyldiazomethane (B12527) (PDAM) react with carboxylic acids to form highly fluorescent pyrenemethyl esters. thermofisher.com The detection limits for these derivatives can be in the femtomole range, offering sensitivity that can surpass that of MS in certain applications. This is particularly useful when the sample matrix causes significant ion suppression in ESI-MS.

UV/Chromophoric Tagging: If high-sensitivity fluorescence detection is not required, a chromophoric tag (a group that absorbs UV or visible light) can be introduced. This allows for quantification using standard HPLC-UV systems, which are widely available.

Isotopic Tagging: In mass spectrometry, isotopically coded derivatization reagents can be used for precise relative quantification. unl.edu A sample and a control are derivatized with light and heavy isotopic versions of the same reagent, respectively. The samples are then mixed, and the ratio of the light to heavy derivatized analyte in the MS analysis provides accurate quantification, correcting for variations in sample processing and matrix effects. meliomics.com For example, ¹⁵N-cholamine can be used to tag metabolites with carboxylic groups for NMR or MS-based analysis. researchgate.net

The introduction of these tags not only enhances detection but can also alter the chromatographic properties of this compound, which can be leveraged to improve separation from interfering substances in the sample matrix. thermofisher.com

Isotopic Labeling for Mechanistic and Tracing Studies

Isotopic labeling is a powerful technique utilized to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and quantify analytes in complex biological matrices. For this compound, the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) at specific positions within the molecule can provide invaluable insights into its biochemical and physiological behavior. These labeled variants, known as isotopologues, are chemically identical to the parent compound but possess a greater mass, allowing for their differentiation and tracking using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov

The primary applications for isotopically labeled this compound in research include its use as an internal standard for quantitative bioanalysis and as a tracer in metabolic studies to identify and characterize its metabolites. nih.gov

Deuterium (²H) Labeling

Deuterium labeling is a common strategy due to the relative ease of incorporation and the significant mass difference between hydrogen and deuterium, which facilitates detection by mass spectrometry.

Labeling on the Aromatic Ring: The hydrogen atoms on the benzoic acid portion of the molecule can be substituted with deuterium. This is often achieved through acid-catalyzed electrophilic aromatic substitution reactions using deuterated sulfuric acid (D₂SO₄) and deuterated water (D₂O). youtube.com This approach can lead to the exchange of multiple protons on the aromatic ring, resulting in a significantly heavier molecule, which is advantageous for use as an internal standard to avoid mass spectral overlap with the unlabeled analyte.

Labeling of the Methyl Group: The methyl group attached to the cyclobutyl ring is another potential site for deuterium labeling. Introducing deuterium in place of the hydrogen atoms on the methyl group can be accomplished by using deuterated precursors during the synthesis of the molecule. This position is generally stable and less likely to undergo exchange under physiological conditions.

Carbon-13 (¹³C) Labeling

Carbon-13 is a stable isotope of carbon that can be incorporated into the molecular skeleton of this compound. This type of labeling is particularly useful for metabolic pathway elucidation, as the ¹³C atoms can be traced through various biochemical transformations.

Labeling of the Carboxylic Acid Group: The carboxyl carbon is a prime target for ¹³C labeling. Synthetic methods involving the use of ¹³C-labeled carbon monoxide (¹³CO) or other ¹³C-containing one-carbon synthons can be employed to introduce the isotope at this position. rsc.orgacs.org This allows for the tracking of metabolic reactions involving the carboxylic acid moiety, such as conjugation or decarboxylation.

Labeling of the Benzoic Acid Ring: Incorporating ¹³C into the aromatic ring provides a stable marker for tracing the core structure of the molecule through metabolic pathways.

The selection of the isotope and its position within the molecule is dictated by the specific research question. For instance, if the goal is to study the metabolism of the cyclobutyl ring, labeling this part of the molecule would be the most informative approach.

Application in Research

Isotopically labeled this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification in biological samples such as plasma, urine, or tissue homogenates. acs.orgnih.gov By adding a known amount of the labeled compound to a sample, any variations in sample preparation or instrument response can be normalized, leading to highly accurate and precise measurements of the unlabeled analyte. researchgate.net

In mechanistic studies, these labeled compounds help in identifying the chemical structures of metabolites. acs.org By analyzing the mass spectra of the metabolites and comparing them to the parent labeled compound, researchers can determine which parts of the molecule have been modified by metabolic enzymes.

Below is a hypothetical table illustrating the types of isotopically labeled this compound that could be synthesized and their potential applications in research.

| Isotopologue | Isotope | Position of Label | Mass Increase (Da) | Primary Application |

|---|---|---|---|---|

| [¹³C]-4-(1-Methyl-3-oxocyclobutyl)benzoic acid | ¹³C | Carboxylic Acid Carbon | 1 | Metabolic pathway analysis, internal standard |

| [²H₄]-4-(1-Methyl-3-oxocyclobutyl)benzoic acid | ²H | Aromatic Ring | 4 | Internal standard for quantitative analysis |

| [²H₃]-4-(1-Methyl-d₃-3-oxocyclobutyl)benzoic acid | ²H | Methyl Group | 3 | Tracing metabolic fate of the methyl group, internal standard |

Advanced Synthetic Applications and Development of Derivatives Based on the 4 1 Methyl 3 Oxocyclobutyl Benzoic Acid Scaffold

Incorporation into Polymeric Materials and Supramolecular Architectures

There is currently no available research detailing the incorporation of 4-(1-methyl-3-oxocyclobutyl)benzoic acid into polymeric materials or its use in the construction of supramolecular architectures. The bifunctional nature of the molecule, with its carboxylic acid group capable of forming strong hydrogen bonds or being converted into a reactive monomer, and the rigid cyclobutyl core, could theoretically make it a candidate for creating novel polymers or self-assembling structures. However, no studies have been published to validate this potential.

Synthesis of Libraries of Structurally Related Analogs for Structure-Property Relationship Studies

No documented instances of the synthesis of libraries of structurally related analogs of this compound for the purpose of structure-property relationship (SPR) studies have been found in the scientific literature. Such studies would involve the systematic modification of the core scaffold to investigate how changes in its chemical structure affect its physical, chemical, or biological properties. The absence of such research indicates that this compound has not yet been a focus for systematic analog development.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

While benzoic acid and its derivatives are common intermediates in organic synthesis, there are no specific examples in the published literature where this compound has been utilized as a key intermediate in the synthesis of more complex molecules. Its potential as a building block in multi-step synthetic routes has not been documented.

Future Research Directions and Emerging Opportunities for 4 1 Methyl 3 Oxocyclobutyl Benzoic Acid

Development of Novel Asymmetric Synthesis Routes for Chiral Analogues

The presence of a stereocenter at the C1 position of the cyclobutane (B1203170) ring means that 4-(1-methyl-3-oxocyclobutyl)benzoic acid can exist as enantiomers. The development of asymmetric synthesis routes to access enantiomerically pure forms of this compound and its analogues is a significant area of future research. Enantioselective synthesis is crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities and physical properties.

Research in this area would likely focus on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. beilstein-journals.org Methodologies such as organocatalytic asymmetric reactions could be employed to construct the chiral cyclobutane ring with high enantioselectivity. nih.govresearchgate.net For instance, chiral phosphoric acids or their metal complexes have shown promise in catalyzing a variety of asymmetric transformations. beilstein-journals.org The investigation would involve screening different catalytic systems and optimizing reaction conditions to achieve high yields and enantiomeric excess.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Potential Reaction | Advantages |

|---|---|---|

| Chiral Phosphoric Acids | Asymmetric Cycloaddition | High enantioselectivity, metal-free. |

| Chiral N,N'-Dioxide-Metal Complexes | Aldol (B89426) Cyclization Cascade | Good for forming vicinal stereocenters. nih.gov |

| Organocatalysts (e.g., Proline derivatives) | Michael Addition | Can create complex chiral skeletons. |

The successful development of these synthetic routes would provide access to a library of chiral analogues, enabling detailed studies into their structure-activity relationships and potential applications in fields such as medicinal chemistry and materials science. researchgate.net

Exploration of Photochemical Reactions and Photoinduced Transformations

The photochemistry of molecules containing carbonyl groups and aromatic rings is a well-established but continually evolving field. acs.org The 3-oxo group on the cyclobutane ring and the benzoic acid moiety in this compound are both photoactive chromophores, suggesting a rich potential for photoinduced transformations.

Future research could explore reactions such as:

Norrish Type I and Type II Reactions: The cyclobutanone (B123998) moiety could undergo α-cleavage (Norrish Type I) to form biradical intermediates or intramolecular hydrogen abstraction (Norrish Type II) if a suitable γ-hydrogen is available. msu.edu

Paterno-Büchi Reaction: The photo-excited carbonyl group could undergo [2+2] cycloaddition with alkenes to form oxetanes. msu.edu

Photo-decarboxylation: The benzoic acid group, upon excitation, might undergo decarboxylation, leading to the formation of radical species. acs.org

Intramolecular Cycloadditions: Irradiation could potentially induce cycloadditions between the aromatic ring and the cyclobutane moiety, leading to complex polycyclic structures. nih.gov

These photochemical reactions could provide access to novel molecular scaffolds that are difficult to synthesize using traditional thermal methods. nih.gov Understanding the excited-state behavior of this molecule is key to harnessing its photochemical reactivity for synthetic purposes. acs.org

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

Optimizing chemical reactions and understanding their mechanisms require detailed knowledge of how concentrations of reactants, intermediates, and products change over time. Advanced spectroscopic techniques applied in situ (in the reaction mixture) are powerful tools for gaining this real-time information. mt.com

For the synthesis and transformation of this compound, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy could be employed for real-time monitoring. mt.com These methods can track the disappearance of reactant peaks and the appearance of product peaks, providing immediate feedback on reaction kinetics and the potential formation of transient intermediates. spectroscopyonline.com This approach allows for rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading, ultimately leading to more efficient and robust chemical processes. mt.com

Table 2: Application of In Situ Spectroscopic Methods

| Spectroscopic Technique | Information Gained | Potential Application |

|---|---|---|

| FTIR Spectroscopy | Real-time tracking of functional group changes (e.g., C=O, O-H). | Monitoring esterification or amidation of the carboxylic acid. mt.com |

| Raman Spectroscopy | Sensitive to changes in non-polar bonds and aromatic rings. | Observing transformations of the cyclobutane and benzene (B151609) rings. spectroscopyonline.com |

| NMR Spectroscopy | Detailed structural information on species in solution. | Identifying and characterizing reaction intermediates. researchgate.net |

By integrating these analytical tools, researchers can gain a deeper understanding of the reaction pathways, identify potential side reactions, and ensure the development of safe and scalable synthetic procedures.

High-Throughput Computational Screening for New Derivatives

High-throughput screening (HTS) is a key process in drug discovery and materials science that allows for the rapid testing of large numbers of compounds. bmglabtech.com When combined with computational (in silico) methods, this approach becomes a powerful tool for predicting the properties of new molecules before they are synthesized, saving significant time and resources.

For this compound, computational screening could be used to design and evaluate a virtual library of derivatives. By systematically modifying the core structure (e.g., by adding different substituents to the benzene ring or altering the cyclobutane moiety), researchers can use computational models to predict various properties.

Potential screening targets could include:

Biological Activity: Docking studies could predict the binding affinity of derivatives to specific protein targets, identifying potential drug candidates. nih.gov

Material Properties: Quantum chemical calculations could predict electronic properties, suggesting applications in materials science.

Physicochemical Properties: Models can estimate properties like solubility, stability, and lipophilicity, which are crucial for drug development. nih.gov

This in silico approach helps to prioritize the most promising derivatives for actual synthesis and experimental testing, streamlining the discovery pipeline. mdpi.comnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including improved safety, better heat transfer, and enhanced reaction control. tcichemicals.compolimi.it Integrating the synthesis of this compound and its derivatives with automated flow chemistry platforms represents a significant opportunity for process intensification and efficiency.

An automated flow system could be designed to perform multi-step syntheses in a continuous sequence, minimizing manual handling and purification steps. thieme-connect.demdpi.com For example, a flow reactor could be used for a key cyclization step, followed by an in-line purification module, and then another reactor for a subsequent functionalization reaction. nih.gov This approach allows for precise control over reaction parameters like residence time and temperature, often leading to higher yields and purities compared to batch methods. nih.gov The automation of these processes facilitates the rapid production of a library of compounds for screening and further investigation. polimi.it

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Reaction

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Scale | Limited by flask size | Easily scalable by running longer |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Handling large volumes of reagents can be hazardous | Small reaction volumes at any given time reduce risk. tcichemicals.com |

| Reproducibility | Can vary between batches | Highly reproducible and stable. tcichemicals.com |

| Automation | Difficult to fully automate | Easily integrated with automated control systems. polimi.it |

The adoption of flow chemistry and automation is a key step towards more sustainable and efficient chemical manufacturing, and its application to the synthesis of novel compounds like this compound holds considerable promise.

Q & A

Q. What are the common synthetic routes for 4-(1-Methyl-3-oxocyclobutyl)benzoic acid, and what challenges arise during cyclobutane ring formation?

- Methodological Answer : The synthesis typically involves cyclization strategies to form the strained cyclobutane ring. For example, [3+2] cycloaddition or photochemical ring-closing reactions can be employed. A key challenge is managing ring strain and stabilizing intermediates. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side reactions like ring-opening. For benzoic acid derivatives, ester protection of the carboxylic acid group during synthesis is often necessary to prevent unwanted reactivity . Post-synthesis, acidic hydrolysis can regenerate the benzoic acid moiety.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The cyclobutane ring protons exhibit distinct splitting patterns due to ring strain. The keto group (C=O) at the 3-position of the cyclobutane appears as a deshielded carbon (~200–210 ppm in ¹³C NMR) .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the presence of the carboxylic acid and ketone groups.

- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula and detects fragmentation patterns indicative of the cyclobutane ring .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer : Store the compound in a desiccator at –20°C under inert gas (argon/nitrogen) to prevent moisture absorption and oxidation. For handling, use gloveboxes or Schlenk lines to avoid decomposition. Regular purity checks via HPLC or TLC (e.g., hexane/EtOH solvent systems) are advised to monitor stability .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the cyclobutane ring in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the steric and electronic effects of the methyl and keto substituents on the cyclobutane ring. For instance, the electron-withdrawing keto group may polarize adjacent C–H bonds, influencing regioselectivity in Suzuki-Miyaura couplings. Molecular dynamics simulations can further assess ring strain and stability under reaction conditions .

Q. What strategies resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. inactivity)?

- Methodological Answer :

- Assay Validation : Ensure consistent assay conditions (e.g., pH, temperature, solvent composition). Dimethyl sulfoxide (DMSO) concentration should be ≤1% to avoid false negatives.

- Structural Analogues : Compare activity with derivatives lacking the methyl or keto groups to isolate functional contributions.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to confirm binding modes and identify steric clashes .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters like catalyst loading, solvent polarity, and reaction time. For example, palladium-catalyzed couplings may require ligand screening (e.g., XPhos vs. SPhos) to enhance efficiency. Continuous flow systems can mitigate exothermic risks during cyclobutane formation .

Q. What analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Employ reverse-phase chromatography with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.

- NMR Relaxation Editing : Suppress signals from the main compound to amplify impurity detection.

- ICP-MS : Detect metal catalyst residues (e.g., Pd, Cu) at ppb levels .

Q. How can SAR studies elucidate the role of the methyl and keto groups in biological activity?

- Methodological Answer : Synthesize analogues with:

- Methyl group removal : To assess steric effects.

- Keto-to-hydroxyl reduction : To evaluate hydrogen-bonding capacity.

Test these analogues in dose-response assays (e.g., IC₅₀ determination) against target proteins. Molecular docking (AutoDock Vina) can correlate structural changes with binding affinity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.